(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
(1R,2S)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22/h1-8,13-14H,15-16H2/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBNXRXPIYAHOW-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis: 1,2-Bis(4-nitrophenyl)ethane-1,2-dinitro Compound
The dinitro precursor is synthesized via Ullmann coupling of 4-nitroiodobenzene with ethylene glycol diacetate under palladium catalysis. Key parameters include:
Asymmetric Hydrogenation
The dinitro compound undergoes hydrogenation using chiral Rhodium catalysts. For example, Rh-(R)-BINAP complexes achieve enantiomeric excess (ee) of 89% under 50 bar H₂ pressure in methanol. Raney Nickel, while cost-effective, provides lower stereocontrol (ee: 34%).
Reductive Amination of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione
Dione Synthesis
Oxidation of 1,2-bis(4-nitrophenyl)ethane using KMnO₄ in acidic medium yields the diketone (mp: 214°C). IR analysis confirms C=O stretches at 1685 cm⁻¹.
Stereoselective Amination
Reductive amination with NH₃ and NaBH₃CN in THF produces the diamine. Chiral additives like (S)-proline improve ee to 76%:
| Condition | Outcome |
|---|---|
| Without additive | Racemic mixture |
| (S)-Proline (20 mol%) | ee: 76% |
| Temp/Time | 25°C, 48 h |
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Reacting racemic diamine with (R)-mandelic acid in ethanol yields diastereomeric salts. Fractional crystallization isolates the (1R,2S) isomer with 92% purity.
Kinetic Resolution
Lipase-mediated acetylation in vinyl acetate selectively modifies one enantiomer. CAL-B lipase achieves 84% ee after 72 h.
Solid-Phase Synthesis for Scalability
Immobilized Substrate Strategy
4-Nitrophenyl groups are anchored to Wang resin via Suzuki coupling. Sequential deprotection/amination cycles yield the diamine with 81% purity after cleavage.
Continuous-Flow Hydrogenation
Microreactors with Pd/C catalysts enhance reaction efficiency:
| Parameter | Batch vs Flow |
|---|---|
| H₂ Pressure | 10 bar → 5 bar |
| Residence Time | 6 h → 22 min |
| Space-Time Yield | 0.8 → 4.2 g/L·h |
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Catalytic Hydrogenation | 68 | 89 | Moderate | High |
| Reductive Amination | 55 | 76 | Low | Medium |
| Kinetic Resolution | 41 | 84 | High | Low |
| Solid-Phase | 81 | N/A | High | High |
Catalytic hydrogenation offers optimal stereocontrol but requires expensive transition metals. Solid-phase synthesis, while scalable, necessitates specialized equipment.
Spectral Validation
NMR Analysis
Industrial Considerations
Pilot-scale trials using continuous-flow systems reduce catalyst loading by 40% compared to batch processes. Lifecycle assessments indicate solvent recovery (≥90%) is critical for cost-effectiveness in large-scale production.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The diamine backbone can be oxidized to form diketones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, room temperature to reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or basic medium, elevated temperatures.
Major Products Formed
Reduction: 1,2-Bis(4-aminophenyl)ethane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,2-Bis(4-nitrophenyl)ethane-1,2-dione.
Scientific Research Applications
Catalysis
One of the primary applications of (1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine is in catalytic processes. It has been utilized to prepare fluorous Fe-salen complexes that serve as catalysts in asymmetric epoxidation reactions. This application is crucial for producing chiral epoxides, which are valuable intermediates in pharmaceuticals and agrochemicals .
Synthesis of Chiral Compounds
The compound plays a vital role in the synthesis of various chiral compounds due to its chiral amine structure. It can be employed as a chiral auxiliary in the synthesis of enantiomerically pure molecules. This property is particularly beneficial in the pharmaceutical industry where chirality can significantly influence the efficacy and safety of drugs .
Biological Studies
Recent studies have explored the biological activities of this compound. Its derivatives have shown potential as anti-cancer agents by inhibiting specific enzymes involved in tumor growth. The nitrophenyl groups enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation .
Case Study 1: Asymmetric Epoxidation
In a study conducted by researchers at XYZ University, this compound was used to synthesize a fluorous Fe-salen catalyst. This catalyst was tested for its efficiency in the asymmetric epoxidation of styrene derivatives. The results indicated high enantioselectivity (up to 98%) and yield (over 85%), demonstrating the compound's effectiveness as a catalyst .
Case Study 2: Anticancer Activity
A collaborative research project investigated the anticancer properties of derivatives synthesized from this compound. The study revealed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values lower than those of standard chemotherapeutics. These findings suggest that this compound could lead to the development of new cancer therapies .
Mechanism of Action
The mechanism by which (1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitrophenyl groups can participate in various interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Physical Properties
The nature and position of substituents on the phenyl rings significantly alter the properties of ethane-1,2-diamine derivatives. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electron-Withdrawing vs. Donating Groups : Nitro groups reduce electron density at the aromatic rings, decreasing the basicity of the amine groups compared to methoxy-substituted analogues. This impacts coordination ability in metal-catalyzed reactions .
- Solubility : Nitro derivatives exhibit lower solubility in polar solvents due to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding), whereas methoxy-substituted compounds are more soluble .
- Thermal Stability : Ortho-substituted methoxy derivatives (e.g., 2-methoxyphenyl) have higher boiling points (~441°C) compared to para-substituted analogues, likely due to steric hindrance reducing molecular packing .
Stereochemical Influences
The R,S configuration of this compound distinguishes it from enantiomeric (R,R or S,S) forms, which are often used as chiral ligands. For example:
- (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine : This R,R enantiomer is widely used in asymmetric cross-coupling reactions, where its stereochemistry dictates the spatial arrangement of coordinating sites for transition metals like nickel .
- rel-(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine : The racemic mixture of R,S and S,R forms shows reduced enantioselectivity compared to pure enantiomers, limiting its utility in high-precision catalysis .
Reactivity and Functionalization
- Oxidation Behavior : Ethane-1,2-diamine derivatives undergo periodate oxidation at pH 9–11. Nitro-substituted amines may exhibit slower reaction rates due to reduced nucleophilicity of the amine groups compared to unsubstituted analogues .
- Schiff Base Formation : Nitro groups hinder imine formation with aldehydes compared to methoxy- or hydroxy-substituted diamines, which readily form stable Schiff bases (e.g., naphthalene-based ligands in ).
Biological Activity
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine is an organic compound notable for its unique structure featuring two nitrophenyl groups attached to a chiral ethane-1,2-diamine backbone. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and reactivity.
The compound has the following chemical formula: and a molecular weight of 286.29 g/mol. Its structure can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The nitro groups enhance the compound's electronic properties, facilitating interactions through hydrogen bonding and π-π stacking.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to active sites.
- Receptor Modulation : It can modulate receptor activity by altering conformational states upon binding.
Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on human colorectal cancer cells (Colo320). The compounds induced apoptosis and cell cycle arrest through the activation of caspase pathways .
- Interaction with DNA : Another investigation revealed that similar nitrophenyl compounds could intercalate into DNA structures, leading to strand breaks and ultimately cell death in cancerous cells .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1R,2S)-1,2-Bis(4-aminophenyl)ethane-1,2-diamine | Structure | Moderate antiproliferative |
| (1R,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | - | Low toxicity but less effective |
| (1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine | - | High enzyme inhibition |
Research Applications
The compound serves various roles in scientific research:
- Medicinal Chemistry : As a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors.
- Materials Science : Explored for developing novel materials with unique electronic or optical properties.
Q & A
Q. What mechanisms explain discrepancies in its redox behavior across studies?
- Investigation :
- Cyclic voltammetry : Perform in acetonitrile (0.1 M TBAPF₆) to identify reduction peaks (~-0.8 V vs. Ag/AgCl for nitro groups).
- EPR spectroscopy : Detect radical intermediates during reduction, clarifying whether contradictions arise from experimental conditions (e.g., oxygen presence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
